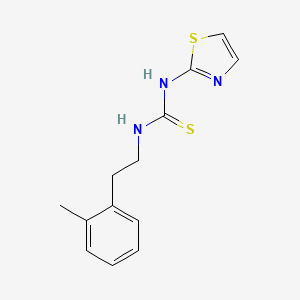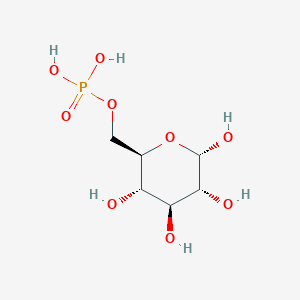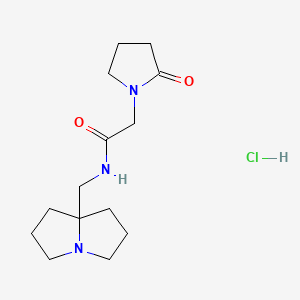
ALX 40-4C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALX40-4C is a small peptide inhibitor of the chemokine receptor CXC-type chemokine receptor 4 (CXCR4). It was initially designed as a competitive inhibitor of the binding of the human immunodeficiency virus (HIV) TAT protein to its RNA target, the Tat-trans-activation response element (TAR). This compound has shown potential in blocking HIV-1 entry by targeting CXCR4 and has been explored for its neuroprotective properties .
Preparation Methods
ALX40-4C is synthesized through solid-phase peptide synthesis (SPPS). The sequence of ALX40-4C is Ac-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-NH2. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
ALX40-4C primarily undergoes interactions with its target receptors rather than traditional chemical reactions like oxidation or reduction. It binds to the second extracellular loop of CXCR4, inhibiting the binding of stromal cell-derived factor 1 (SDF-1) to CXCR4. This interaction blocks the direct virus-CXCR4 interactions, thereby inhibiting HIV-1 entry .
Scientific Research Applications
HIV Research: ALX40-4C was developed as an anti-HIV therapeutic.
Neuroprotection: ALX40-4C has shown neuroprotective properties and is being evaluated for the treatment of ischemic stroke, hemorrhagic stroke, and Alzheimer’s disease.
Cancer Research: By targeting CXCR4, ALX40-4C may inhibit tumor progression and metastasis, making it a potential candidate for cancer therapy.
Mechanism of Action
ALX40-4C exerts its effects by binding to CXCR4, a receptor involved in various cellular processes. By inhibiting the binding of SDF-1 to CXCR4, ALX40-4C blocks the signaling pathways that facilitate HIV-1 entry into cells. Additionally, this inhibition can disrupt the tumor microenvironment, potentially reducing tumor growth and metastasis .
Comparison with Similar Compounds
ALX40-4C is part of a class of cationic arginine-rich peptides (CARPs). Similar compounds include:
AMD3100: A small-molecule inhibitor of CXCR4 that also blocks HIV-1 entry but through a different mechanism.
TAT-NR2B9c (NA-1): A neuroprotective peptide being evaluated for stroke treatment.
ALX40-4C is unique in its dual role as an anti-HIV agent and a neuroprotective compound, making it a versatile candidate for various therapeutic applications .
Properties
CAS No. |
153127-49-2 |
|---|---|
Molecular Formula |
C56H113N37O10 |
Molecular Weight |
1464.7 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C56H113N37O10/c1-29(94)85-31(12-3-21-77-49(60)61)40(96)87-33(14-5-23-79-51(64)65)42(98)89-35(16-7-25-81-53(68)69)44(100)91-37(18-9-27-83-55(72)73)46(102)93-38(19-10-28-84-56(74)75)47(103)92-36(17-8-26-82-54(70)71)45(101)90-34(15-6-24-80-52(66)67)43(99)88-32(13-4-22-78-50(62)63)41(97)86-30(39(57)95)11-2-20-76-48(58)59/h30-38H,2-28H2,1H3,(H2,57,95)(H,85,94)(H,86,97)(H,87,96)(H,88,99)(H,89,98)(H,90,101)(H,91,100)(H,92,103)(H,93,102)(H4,58,59,76)(H4,60,61,77)(H4,62,63,78)(H4,64,65,79)(H4,66,67,80)(H4,68,69,81)(H4,70,71,82)(H4,72,73,83)(H4,74,75,84)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m1/s1 |
InChI Key |
LGLVVVCSQBZONM-HCCLCSBVSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
Key on ui other cas no. |
153127-49-2 |
sequence |
RRRRRRRRR |
Synonyms |
ALX40 4C ALX40-4C N-alpha-acetyl-nona-D-arginine amide acetate N-alpha-acetylnona-D-arginine amide acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















